Anemarrhenasaponin A2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anemarrhenasaponin A2 involves the extraction and isolation from the rhizomes of Anemarrhena asphodeloides. The process typically includes steps such as solvent extraction, chromatographic separation, and purification . Specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented, but the isolation process from natural sources is well-established.
Industrial Production Methods: Industrial production of this compound primarily relies on the large-scale extraction from Anemarrhena asphodeloides. The rhizomes are harvested, dried, and subjected to solvent extraction. The extract is then purified using chromatographic techniques to obtain highly purified this compound .
Chemical Reactions Analysis
Types of Reactions: Anemarrhenasaponin A2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize specific functional groups within the molecule.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, often using glycosyl donors and catalysts.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying the structure-activity relationships of steroidal saponins.
Biology: Anemarrhenasaponin A2 is used in research to understand its effects on cellular processes, including cell proliferation and apoptosis.
Mechanism of Action
Anemarrhenasaponin A2 exerts its effects primarily through the inhibition of ADP-induced platelet aggregation. This mechanism involves the interaction with platelet receptors, leading to the inhibition of platelet activation and aggregation. The molecular targets and pathways involved include the ADP receptors on platelets and the downstream signaling pathways that mediate platelet aggregation .
Comparison with Similar Compounds
- Anemarrhenasaponin I
- Anemarrhenasaponin II
- Timosaponin AIII
Comparison: Anemarrhenasaponin A2 is unique among these compounds due to its specific inhibitory effects on ADP-induced platelet aggregation.
Properties
Molecular Formula |
C39H64O14 |
---|---|
Molecular Weight |
756.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3/t17-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 |
InChI Key |
ZGVRGXGXZKITGK-OVTRSHBNSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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